molecular formula C12H18N2O2 B14640206 N-(2,6-Dimethylphenyl)-2-(ethylamino)-N-hydroxyacetamide CAS No. 52662-14-3

N-(2,6-Dimethylphenyl)-2-(ethylamino)-N-hydroxyacetamide

Cat. No.: B14640206
CAS No.: 52662-14-3
M. Wt: 222.28 g/mol
InChI Key: VSTJVDRXFOQUHB-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-(ethylamino)-N-hydroxyacetamide is an organic compound with a complex structure It is characterized by the presence of a dimethylphenyl group, an ethylamino group, and a hydroxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-2-(ethylamino)-N-hydroxyacetamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenylamine with ethyl chloroacetate to form an intermediate, which is then hydrolyzed and reacted with hydroxylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-2-(ethylamino)-N-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-2-(ethylamino)-N-hydroxyacetamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-2-(ethylamino)-N-hydroxyacetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylphenyl)-2-(methylamino)-N-hydroxyacetamide
  • N-(2,6-Dimethylphenyl)-2-(propylamino)-N-hydroxyacetamide
  • N-(2,6-Dimethylphenyl)-2-(butylamino)-N-hydroxyacetamide

Uniqueness

N-(2,6-Dimethylphenyl)-2-(ethylamino)-N-hydroxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

52662-14-3

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(ethylamino)-N-hydroxyacetamide

InChI

InChI=1S/C12H18N2O2/c1-4-13-8-11(15)14(16)12-9(2)6-5-7-10(12)3/h5-7,13,16H,4,8H2,1-3H3

InChI Key

VSTJVDRXFOQUHB-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)N(C1=C(C=CC=C1C)C)O

Origin of Product

United States

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